molecular formula C10H11IOS B14052642 1-(2-Iodo-3-(methylthio)phenyl)propan-1-one

1-(2-Iodo-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14052642
M. Wt: 306.17 g/mol
InChI Key: AHDYRYXDWYKQBF-UHFFFAOYSA-N
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Description

1-(2-Iodo-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-iodo-3-(methylthio)benzaldehyde with a suitable reagent to form the desired propanone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-3-(methylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodo-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-3-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Iodo-3-(methylthio)phenyl)propan-1-one is unique due to the presence of both iodine and methylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

1-(2-iodo-3-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11IOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3H2,1-2H3

InChI Key

AHDYRYXDWYKQBF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)I

Origin of Product

United States

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